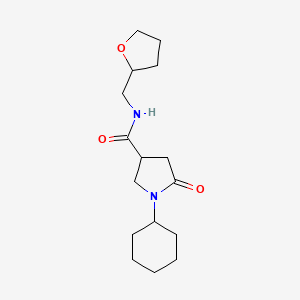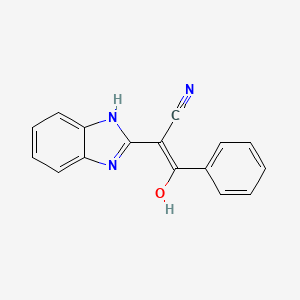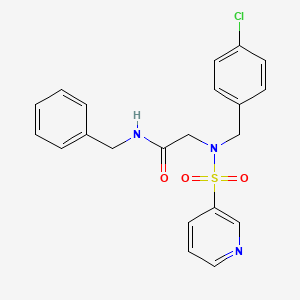
LMPTP Inhibitor 1 dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LMPTP Inhibitor 1 dihydrochloride is a selective inhibitor of low molecular weight protein tyrosine phosphatase (LMPTP), with an IC50 of 0.8 μM LMPTP-A .
Molecular Structure Analysis
The molecular structure of LMPTP Inhibitor 1 dihydrochloride is represented by the formula C28H38Cl2N4O. It has a molecular weight of 517.53 . The compound appears as a solid and its color ranges from light yellow to yellow .Physical And Chemical Properties Analysis
LMPTP Inhibitor 1 dihydrochloride is a solid substance with a light yellow to yellow color . It is soluble in DMSO (≥ 64 mg/mL) and water (50 mg/mL with ultrasonic assistance) . The compound should be stored at 4°C, sealed, and away from moisture .Wissenschaftliche Forschungsanwendungen
Insulin Resistance and Diabetes Management
LMPTP Inhibitor 1 dihydrochloride has been investigated for its ability to combat insulin resistance, a hallmark of type 2 diabetes. By inhibiting low molecular weight protein tyrosine phosphatase (LMPTP), this compound enhances insulin signaling pathways, leading to improved glucose uptake in cells. Researchers have demonstrated its efficacy in cellular models, such as HepG2 cells, by promoting glucose consumption and mitigating insulin resistance .
Obesity and Metabolic Disorders
Obesity often accompanies insulin resistance, and LMPTP Inhibitor 1 dihydrochloride holds promise as a therapeutic agent. By targeting LMPTP, it may help regulate glucose homeostasis, reduce adipose tissue inflammation, and improve overall metabolic health. Further studies are needed to explore its impact on obesity-related complications .
Cancer Therapy
Protein tyrosine phosphatases play a role in cancer progression, and LMPTP is no exception. Inhibiting LMPTP could potentially disrupt cancer cell growth and metastasis. Researchers are investigating whether LMPTP Inhibitor 1 dihydrochloride can be harnessed as an adjunct therapy in cancer treatment .
Autoimmune Disorders
Given the involvement of LMPTP in autoimmune diseases, this inhibitor may hold therapeutic value. By modulating immune responses, it could potentially alleviate symptoms in conditions like rheumatoid arthritis, multiple sclerosis, and lupus. However, clinical trials are necessary to validate its efficacy .
Neurological Disorders
Although less explored, LMPTP inhibition has implications for neurological health. Researchers have linked LMPTP to neuroinflammation and neurodegenerative diseases. Investigating LMPTP Inhibitor 1 dihydrochloride’s effects on neuronal function and neuroprotection is an exciting avenue for future research .
Cardiovascular Health
Insulin resistance and cardiovascular diseases often intersect. By improving insulin sensitivity, LMPTP Inhibitor 1 dihydrochloride may indirectly benefit heart health. Its impact on endothelial function, vascular inflammation, and atherosclerosis warrants further investigation .
Wirkmechanismus
Target of Action
The primary target of LMPTP Inhibitor 1 Dihydrochloride is the low molecular weight protein tyrosine phosphatase (LMPTP) . LMPTP is a class II protein tyrosine phosphatase encoded by the ACP1 gene . It is expressed as two isoforms, LMPTP-A and LMPTP-B, that arise from alternative splicing . LMPTP Inhibitor 1 Dihydrochloride exhibits potent inhibitory activity with an IC50 value of 0.8 μM for LMPTP-A .
Mode of Action
LMPTP Inhibitor 1 Dihydrochloride selectively inhibits the activity of LMPTP-A . It enhances the phosphorylation of the insulin receptor (IR) in human HepG2 hepatocytes . This interaction with its target leads to an increase in insulin signaling, which is typically countered by protein tyrosine phosphatases that dephosphorylate and inactivate the insulin receptor .
Biochemical Pathways
The inhibition of LMPTP by LMPTP Inhibitor 1 Dihydrochloride affects the insulin signaling pathway . When the insulin receptor is activated by insulin, it autophosphorylates and induces several signaling cascades, including the phosphoinositide 3-kinase (PI3K)–AKT pathway . By inhibiting LMPTP, LMPTP Inhibitor 1 Dihydrochloride prevents the dephosphorylation and inactivation of the insulin receptor, thereby enhancing insulin signaling .
Pharmacokinetics
It is mentioned that lmptp inhibitor 1 dihydrochloride is orally bioavailable
Result of Action
The inhibition of LMPTP by LMPTP Inhibitor 1 Dihydrochloride leads to an increase in insulin signaling . This results in improved glucose tolerance and decreased fasting insulin levels in diabetic mice, without affecting body weight . It is suggested that LMPTP Inhibitor 1 Dihydrochloride could be beneficial for treating type 2 diabetes .
Zukünftige Richtungen
The future directions of LMPTP Inhibitor 1 dihydrochloride research are promising. It has been found to be orally bioavailable and has shown potential in reversing diabetes in obese mice . Further investigation into this compound is warranted, with the long-term goal of advancing an LMPTP inhibitor to clinical trials in humans .
Eigenschaften
IUPAC Name |
N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O.2ClH/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31;;/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTJMPCNLMSGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2697207.png)
![N-[2-(4-hydroxyphenoxy)ethyl]acetamide](/img/structure/B2697208.png)


![N-(4-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2697212.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2697214.png)
![(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2697215.png)
![Ethyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2697218.png)



